

# Resolving inconsistencies in gene annotations in the Medicago truncatula database

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## Technical Support Center: Medicago truncatula Gene Annotation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve inconsistencies in gene annotations in the Medicago truncatula database.

## **Frequently Asked Questions (FAQs)**

Q1: Why does the gene identifier for my gene of interest change between different versions of the Medicago truncatula genome annotation?

A1: Gene identifiers can change between annotation versions due to updates in the genome assembly and re-annotation efforts.[1][2] As the quality of the genome sequence improves, gene prediction pipelines may merge previously separate gene models, split a single model into multiple, or assign a new identifier to a revised gene structure. To track these changes, resources like the JCVI Medicago website provide lookup tables to navigate between older and newer datasets.[1]

Q2: I've found multiple, conflicting gene models for my gene of interest in different databases. How do I determine which is the most accurate?

## Troubleshooting & Optimization





A2: Conflicting gene models are a common issue arising from the use of different prediction algorithms and evidence sources by various databases. To resolve this, a multi-evidence approach is recommended. You should compare the gene models with experimental data such as Expressed Sequence Tags (ESTs) and RNA-seq data to see which model is better supported by transcript evidence.[1][2][3] The Medicago Gene Expression Atlas (MtExpress) is a valuable resource for this.[3][4] Additionally, comparing the predicted protein sequences against closely related species can help identify the most conserved and likely correct gene structure.

Q3: The functional annotation of my gene seems incorrect or is missing. What steps can I take to correct or update it?

A3: Automated annotation pipelines can sometimes assign incorrect functions or fail to assign one at all. To manually curate the function of a gene, you can perform a BLAST search of the protein sequence against a comprehensive database like UniProt to find homologs with experimentally validated functions.[5] Examining the protein for conserved domains using tools like InterProScan can also provide clues to its function.[6]

Q4: I have experimental evidence suggesting the existence of a gene that is not present in the current annotation. How can I proceed?

A4: If you suspect a gene is missing, you can use your transcript data (e.g., from an RNA-seq experiment) and align it to the Medicago truncatula genome using a genome browser. If your transcript consistently aligns to a region with no annotated gene, this is strong evidence for a novel gene. You can then use gene prediction tools or manually define the gene model based on your transcript evidence.

Q5: How can I leverage gene expression data to validate an existing gene annotation?

A5: Gene expression data is a powerful tool for annotation validation. The MtExpress database contains a vast collection of RNA-seq data from various tissues and experimental conditions.[3] [4] You can check if a gene is expressed in the expected tissues or under specific conditions based on its putative function. The expression of a predicted gene model across multiple datasets provides strong support for its validity.

## **Troubleshooting Guides**



## **Guide 1: Resolving Conflicting Gene Models**

This guide outlines a workflow for researchers who have identified multiple, conflicting annotations for a single gene.

#### Experimental Protocol:

- Collect all predicted transcript and protein sequences for the gene of interest from the different databases (e.g., Phytozome, Ensembl Plants, NCBI).
- · Gather transcript evidence:
  - Download RNA-seq data for relevant tissues or conditions from the MtExpress atlas.[3][4]
  - Align the RNA-seq reads to the Medicago truncatula genome using a splice-aware aligner like STAR.[2][4]
- Gather protein homology evidence:
  - Perform a protein BLAST (BLASTP) of each predicted protein sequence against the
     UniProt database, focusing on legume species.[5]
- Visualize and evaluate the evidence:
  - Load the genome sequence, the different gene models (in GFF3 format), and the aligned RNA-seq data (in BAM format) into a genome browser like JBrowse.[7]
  - Visually inspect the alignment of the RNA-seq reads to the different exon-intron structures
    proposed by the conflicting models. The model that is best supported by the RNA-seq data
    (i.e., reads covering the exons and splice junctions) is likely the most accurate.
  - Compare the protein alignments from BLAST. The gene model whose protein sequence shows the highest identity and coverage to homologs in other legumes is favored.

### Guide 2: Manual Functional Re-annotation of a Gene

This guide provides steps for manually curating the functional annotation of a gene that is either unannotated or appears to be incorrectly annotated.



#### Experimental Protocol:

- Obtain the protein sequence of the gene of interest from the database.
- Perform a BLASTP search against the UniProtKB/Swiss-Prot database to identify wellcharacterized homologous proteins.[5]
- Analyze the protein for conserved domains and motifs using InterProScan. This will identify functional domains that can provide insight into the protein's role.
- Search for relevant literature using the gene name, identifiers of homologs, and identified domains to find experimental evidence related to the gene's function.
- Synthesize the information from homology searches, domain analysis, and literature to propose a more accurate functional annotation.

## **Quantitative Data**

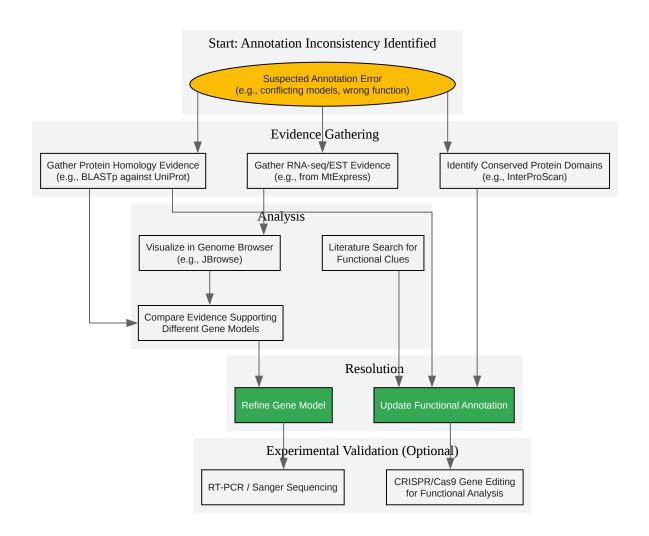
Table 1: Comparison of Medicago truncatula Genome Annotation Versions

Feature	Mt3.5 Annotation	Mt4.0 Annotation	MtrunA17r5.0-ANR (v1.9)
Release Date	2011	2014	2022
Total Gene Loci	~38,000	50,894	~52,000
High Confidence Genes	N/A	31,661	N/A
Low Confidence Genes	N/A	19,233	N/A
Manually Curated Genes	Limited	Limited	100 models re- annotated[6]

Data is approximate and compiled from various sources for comparative purposes.[1][2][6][8]

## **Visualizations**

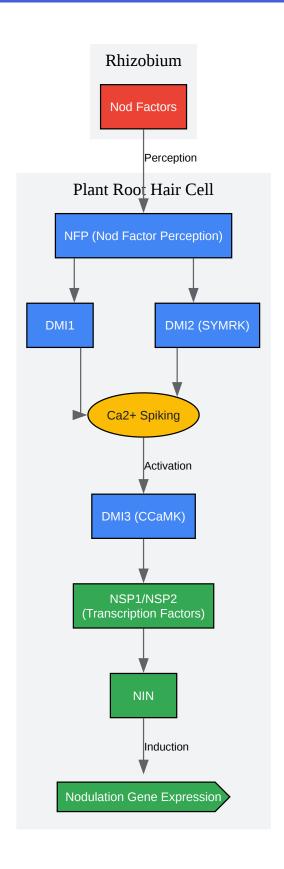




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Caption: Workflow for troubleshooting gene annotation inconsistencies.





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Caption: Simplified Nod factor signaling pathway in Medicago truncatula.



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